Mel-13 protein
Description
Overview of CISD/NEET Protein Family
The NEET (NEET) protein family, also known as CDGSH Iron-Sulfur Domain-containing (CISD) proteins, comprises a distinct class of highly conserved iron-sulfur [2Fe-2S] proteins. biorxiv.orgnih.gov These proteins are broadly distributed across diverse life forms, including archaea, bacteria, plants, and various eukaryotic organisms, underscoring their ancient evolutionary origin and fundamental biological roles. biorxiv.orgnih.govnih.govmdpi.comresearchgate.netd-nb.info
In humans, the CISD/NEET protein family consists of three distinct members: CISD1, CISD2, and CISD3. biorxiv.orgnih.govmdpi.comresearchgate.netfrontiersin.orgnih.govpnas.org Each member exhibits a characteristic cellular localization and structural configuration:
CISD1 (mitoNEET) : Primarily localized to the outer mitochondrial membrane. biorxiv.orgnih.govfrontiersin.orgnih.govpnas.org
CISD2 (NAF-1) : Found on the outer mitochondrial membrane, endoplasmic reticulum (ER), and the membranes connecting the ER with mitochondria (MAMs). biorxiv.orgnih.govfrontiersin.orgnih.govpnas.org
CISD3 (MiNT/Miner2) : Localized inside the mitochondria, specifically within the mitochondrial matrix. biorxiv.orgnih.govnih.govpnas.org
Structurally, CISD1 and CISD2 are known to be symmetric homodimers, with each monomer typically coordinating one [2Fe-2S] cluster. biorxiv.orgresearchgate.netnih.govpnas.org In contrast, CISD3 is a soluble monomeric protein that folds into a pseudodimer, containing two [2Fe-2S] clusters per polypeptide chain. biorxiv.orgresearchgate.netd-nb.infonih.govpnas.org This family of proteins plays critical roles in supporting mitochondrial function, regulating iron and reactive oxygen species (ROS) homeostasis, and participating in various redox reactions and electron transfer processes. nih.govresearchgate.netfrontiersin.orgpnas.orgnih.gov
The table below summarizes the human CISD protein family members:
| Protein Name (Alias) | Cellular Localization | Structure | [2Fe-2S] Clusters per Polypeptide |
| CISD1 (mitoNEET) | Outer mitochondrial membrane | Homodimer | 1 |
| CISD2 (NAF-1) | Outer mitochondrial membrane, ER, ER-MAMs | Homodimer | 1 |
| CISD3 (MiNT, Miner2) | Mitochondrial matrix (inside mitochondria) | Soluble Monomer | 2 |
A defining feature of the CISD/NEET protein family is the presence of a unique and highly conserved 17-residue CDGSH motif, which serves as their iron-sulfur binding domain. nih.govnih.govmdpi.comfrontiersin.org The consensus sequence for this domain is C-X-C-X2-(S/T)-X3-P-X-C-D-G-(S/A/T)-H, where C represents cysteine, H represents histidine, X represents any amino acid, Φ represents a hydrophobic residue, and (S/T/A) indicates serine, threonine, or alanine. biorxiv.orgnih.govmdpi.comfrontiersin.orgwikipedia.org
This conserved domain coordinates a [2Fe-2S] iron-sulfur cluster through a distinctive ligation pattern involving three cysteine residues and one histidine residue (3Cys-1His). biorxiv.orgnih.govmdpi.comfrontiersin.orgnih.govpnas.orgwikipedia.org This specific 3-Cys and 1-His coordination is considered unique among [2Fe-2S] proteins and contributes to their unique physicochemical properties. nih.gov The CDGSH domain is also redox-sensitive, enabling its involvement in electron transfer reactions. biorxiv.orgmdpi.comfrontiersin.orgpnas.org While CISD1 and CISD2 homologs contain a single CDGSH domain per polypeptide chain, CISD3 homologs are characterized by the presence of two such domains. nih.govresearchgate.netd-nb.info
Historical Context of Mel-13 Protein Identification
The protein commonly referred to as "this compound" is a synonym primarily associated with the mouse CDGSH Iron-Sulfur Domain-Containing Protein 3 (Cisd3). thermofisher.comglygen.orguniprot.orgthermofisher.comnih.gov Other historical names and aliases for this protein include Melanoma nuclear protein 13 and Mel13. glygen.orguniprot.org The initial identification of the mel-13 gene was notably linked to its genomic location in proximity to the mel-18 gene, which is a mammalian Polycomb group-related gene with homology to the bmi-1 oncogene. nih.govnih.govkarger.com Early research indicated the existence of the mel-13 gene and suggested it overlapped with the mel-18 anti-oncogene. nih.gov It is important to distinguish this specific protein from other uses of "Mel-13" in different biological contexts, such as certain fungal species (e.g., Morchella sp. Mel-13) or other unrelated genes. genecards.orgnih.govfrontiersin.orgoup.com
The mouse Cisd3 gene, known by its aliases Mel-13 and Mel13, is located on mouse chromosome 11. Specifically, its genomic coordinates are Chr. 11: 97685504 - 97688629 on Build GRCm38. thermofisher.comthermofisher.comscbt.com In humans, the homologous CISD3 gene is situated on chromosome 17 at locus 17q12. wikipedia.org
Historically, studies on the mel-13 gene in mice highlighted its adjacency to the mel-18 gene (also known as Zfp144), a member of the Polycomb group. nih.govnih.govkarger.com Early findings reported that the 3′ exon of Mel13 was located merely 457 base pairs downstream of the poly(A) site of Zfp144, and both genes exhibited a parallel transcriptional orientation. karger.com This close genomic arrangement led to hypotheses regarding the location of the 5′ part of Mel13 being upstream of Zfp144; however, subsequent detailed sequencing of the intervening region did not conclusively reveal these missing 5′ exons, suggesting complexities in its full genomic organization or expression. karger.com
Compound Names and PubChem CIDs
Properties
CAS No. |
175335-52-1 |
|---|---|
Molecular Formula |
C24H36N2O2 |
Synonyms |
Mel-13 protein |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Cisd3
Primary and Secondary Structural Characteristics
The foundational structure of Cisd3 provides the framework for its complex three-dimensional conformation and its function in iron-sulfur cluster metabolism.
The human CISD3 gene encodes a protein of 127 amino acids. uniprot.org Phylogenetic analysis reveals that Cisd3 is the most ancient of the three human CISD proteins, with homologs found in archaea, bacteria, and various eukaryotic cells. researchgate.net A distinguishing feature of Cisd3 is that it contains two CDGSH domains within a single polypeptide chain, whereas CISD1 and CISD2 contain only one. researchgate.netnih.gov This suggests that a Cisd3-like protein, with its tandem domain structure, may represent the ancestral archetype of CDGSH proteins. iucc.ac.il The amino acid sequence of the CDGSH domain itself is highly conserved across the NEET protein family, with a consensus sequence of [C-X-C-X₂-(S/T)-X₃-P-X-C-D-G-(S/A/T)-H]. nih.govnih.gov This conservation underscores the critical role of these residues in coordinating the iron-sulfur cluster. nih.gov
Cisd3 contains two CDGSH domains, each of which binds one [2Fe-2S] cluster. nih.govnih.gov This tandem arrangement is unique among the human NEET proteins. nih.gov The signature of the NEET protein family is the 3Cys:1His coordination of the [2Fe-2S] centers, which is conferred by the CDGSH motif. nih.gov This specific coordination imparts a lability to the cluster, which is thought to facilitate its transfer to other acceptor proteins. nih.gov The histidine residue in this motif is particularly crucial; mutating it to a cysteine abolishes the protein's ability to transfer the cluster. nih.gov
| Feature | Description |
| Protein Name | CDGSH iron-sulfur domain-containing protein 3, mitochondrial (Cisd3) |
| Other Names | Mel-13, MiNT, Miner2 |
| Human Amino Acid Count | 127 |
| Conserved Domain | Two CDGSH iron-sulfur domains |
| CDGSH Consensus Sequence | [C-X-C-X₂-(S/T)-X₃-P-X-C-D-G-(S/A/T)-H] |
| Cluster Coordination | 3 Cysteines, 1 Histidine (3Cys:1His) |
Tertiary and Quaternary Structural Features
Unlike its homodimeric counterparts, Cisd3 adopts a unique monomeric structure that is essential for its function.
While CISD1 and CISD2 are transmembrane proteins that form symmetric homodimers, Cisd3 is a soluble protein located in the mitochondrial matrix. nih.govpnas.org Structurally, Cisd3 is a monomer that folds into a pseudodimer, with its two CDGSH domains creating a structure with internal pseudo-dyad symmetry. nih.govpnas.orgnih.gov Although all three human NEET proteins share similar three-dimensional structures, the lack of intersubunit interactions in the monomeric Cisd3, which are present in the dimeric CISD1 and CISD2, contributes to differences in stability. nih.gov
Cisd3 binds two [2Fe-2S] clusters, one within each of its CDGSH domains. nih.govbiorxiv.org These clusters are redox-active and are involved in electron transfer reactions. nih.gov The two clusters within the Cisd3 monomer are similar but not perfectly equivalent, which is a consequence of the pseudodimer conformation. nih.govbiorxiv.org This slight asymmetry is believed to be important for the protein's function in cluster transfer. nih.gov
| Structural Feature | CISD1 (mitoNEET) & CISD2 (NAF-1) | CISD3 (Mel-13) |
| Quaternary Structure | Homodimer | Monomer (Pseudodimer) |
| Cellular Location | Outer Mitochondrial/ER Membrane | Mitochondrial Matrix |
| Number of CDGSH Domains | One per monomer | Two per monomer |
| [2Fe-2S] Clusters | One per monomer | Two per monomer |
Structural Stability and Redox Responsiveness
The stability of Cisd3 and its iron-sulfur clusters is intimately linked to the cellular redox state. The [2Fe-2S] clusters are essential for the global folding and stability of the protein; their loss, for instance upon addition of iron chelators, causes the protein to become unstructured. nih.gov
Biochemical studies have shown that the reduced form of Cisd3 predominates within the cell and is highly stable. nih.govresearchgate.net However, upon oxidation, the protein undergoes a conformational change, particularly at the C-terminal CDGSH domain, which leads to instability of the oxidized state. nih.gov This redox-associated conformational change is thought to be the basis for cooperative electron transfer between the two [2Fe-2S] clusters. nih.gov Protein film voltammetry experiments show a single sharp signal, indicating positive cooperativity between the redox states of the two clusters. nih.gov
The oxidized form of Cisd3 is particularly sensitive to destabilization. nih.gov For instance, oxidized Cisd3 readily loses its clusters in the presence of hydrogen peroxide in vitro. nih.govresearchgate.net This redox-driven instability and the "open" conformation of the oxidized state are believed to facilitate the release of the oxidized clusters, a key step in its proposed function as an iron-sulfur cluster donor. nih.gov This structural flexibility allows Cisd3 to respond to cellular redox cues and potentially regulate mitochondrial iron and reactive oxygen species homeostasis. nih.gov
Conformational Changes Upon Cluster Oxidation
The oxidation state of the [2Fe-2S] clusters significantly influences the conformational stability of Cisd3. Upon oxidation, the protein undergoes a notable conformational change, particularly within the C-terminal CDGSH domain. nih.gov This alteration in structure is believed to be the source of cooperative electron transfer between the two clusters. nih.gov Studies have shown that the oxidized form of Cisd3 is less stable than its reduced form. nih.gov Under anaerobic conditions, the reduced form of Cisd3 is highly stable, with minimal cluster loss observed over 24 hours. nih.gov Conversely, the oxidized form demonstrates time-dependent degradation, indicating cluster loss. nih.gov This inherent instability of the oxidized state is a key feature of Cisd3's molecular dynamics.
Effects of Nitric Oxide Binding on Cluster Integrity
Nitric oxide (NO), a critical signaling molecule, has a profound effect on the integrity of the [2Fe-2S] clusters in Cisd3. However, this interaction is contingent on the redox state of the clusters; only the reduced form of Cisd3 is capable of binding nitric oxide. nih.gov Upon binding of NO to the reduced [2Fe-2S] clusters, a disassembly of the cluster is initiated. nih.gov Paramagnetic NMR studies have provided clear evidence that while the cluster is disrupted, the iron ions remain bound to the protein. nih.gov This interaction ultimately leads to the destabilization of the Cisd3 protein within the cellular environment. In cellulo experiments have demonstrated that while Cisd3 is relatively unaffected by oxidative stress from hydrogen peroxide, it becomes highly unstable in response to nitric oxide treatment. nih.gov
Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and stability. While it is likely that Cisd3 undergoes various PTMs, detailed experimental characterization of these modifications is an ongoing area of research.
Acetylation Sites
Acetylation is a common post-translational modification that involves the addition of an acetyl group to a lysine (B10760008) residue. Based on high-throughput proteomic studies, a potential acetylation site has been identified in murine Cisd3. However, it is important to note that this identification lacks specific experimental validation for Cisd3 and is part of a larger dataset.
| Position | Amino Acid | Organism | Source |
|---|---|---|---|
| K124 | Lysine | Mus musculus (Mouse) | iPTMnet udel.edu |
Succinylation Sites
Succinylation is a post-translational modification where a succinyl group is added to a lysine residue. Despite searches of scientific literature and protein modification databases, no specific succinylation sites have been experimentally identified for the Cisd3 protein to date. Further research is required to determine if Cisd3 is subject to this type of modification.
Subcellular Localization and Compartmental Function
Mitochondrial Targeting and Distribution
Mel-13 (CISD3) is targeted to the mitochondrion, where it plays a key role in iron homeostasis, redox regulation, and the biogenesis of respiratory chain complexes. pnas.orguniprot.orgmaayanlab.cloud Its distribution within the organelle allows it to interact with essential components of mitochondrial metabolism.
Mitochondrial Inner Membrane AssociationWhile Mel-13 (CISD3) is a soluble matrix protein, its function is intimately associated with the inner mitochondrial membrane (IMM). This association is primarily functional, as it interacts with and supports components of the electron transport chain embedded within the IMM.pnas.orgnih.govSpecifically, Mel-13 (CISD3) is required for the proper function and biogenesis of Respiratory Complex I (NADH:ubiquinone oxidoreductase).pnas.orgnih.govnih.govIt has been shown to physically interact with and donate its [2Fe-2S] clusters to the Complex I subunit NDUFV2, which is exposed to the mitochondrial matrix.pnas.orgnih.govThis functional interaction underscores the protein's role in maintaining mitochondrial integrity and respiratory efficiency.nih.gov
Table 1: Subcellular Localization of Mel-13 (CISD3)
| Feature | Description |
|---|---|
| Primary Compartment | Mitochondrion genecards.org |
| Sub-Mitochondrial Location | Soluble protein in the Mitochondrial Matrix nih.govplos.org |
| Functional Association | Interacts with Complex I subunits (e.g., NDUFV2) located at the inner mitochondrial membrane pnas.orgnih.gov |
| Topology | Monomeric, soluble protein lacking a transmembrane domain pnas.orgnih.gov |
Role in Inter-Compartmental Communication
Mel-13 (CISD3) is a key component in a proposed pathway that facilitates communication between the mitochondrial matrix and the cytosol, particularly for the transport of essential iron-sulfur clusters.
Interactions with CISD1 and CISD2The proposed iron-sulfur cluster relay is predicated on the sequential interaction and cluster handover between the three members of the CISD protein family.pnas.orgThe distinct subcellular localizations of these proteins are critical for the relay's directionality from the mitochondria to the cytosol.
Mel-13 (CISD3): Located in the mitochondrial matrix, it serves as the initial donor of the [2Fe-2S] cluster. nih.govpnas.org
CISD1 (mitoNEET): Anchored in the outer mitochondrial membrane, it acts as the intermediary, accepting the cluster from Mel-13 (CISD3) and exposing it to the cytosol. nih.govpnas.org
CISD2 (NAF-1): Located on the endoplasmic reticulum and mitochondria-associated membranes (MAM), it can function as a downstream acceptor of the cluster within the cytosol. nih.govnih.gov
This cooperative interaction highlights a sophisticated mechanism for regulating cellular iron metabolism and ensuring that cytosolic and nuclear proteins receive the necessary iron-sulfur cofactors synthesized inside the mitochondria. pnas.orgbiorxiv.org
Table 2: Role of Mel-13 (CISD3) in the Iron-Sulfur Cluster Relay
| Protein | Location | Role in Relay |
|---|---|---|
| Mel-13 (CISD3) | Mitochondrial Matrix | Initiator: Donates [2Fe-2S] cluster pnas.org |
| CISD1 | Outer Mitochondrial Membrane | Intermediary: Receives cluster from Mel-13 and transfers to cytosol pnas.org |
| CISD2 | ER / MAM | Acceptor: Receives cluster in the cytosol pnas.org |
Mechanistic Insights into Cisd3 Function
Iron-Sulfur Cluster Binding and Transfer Activity
Cisd3 functions as a key player in the trafficking of iron-sulfur (Fe-S) clusters, which are essential cofactors for a wide range of cellular processes, including mitochondrial respiration. nih.gov The protein contains two [2Fe-2S] clusters, which it can transfer to acceptor proteins. nih.govnih.gov This transfer activity is critical for the proper functioning of the mitochondrial respiratory chain. nih.govpnas.org The ability of NEET proteins, including Cisd3, to transfer their clusters is often dependent on their redox state; the clusters are typically transferred from the oxidized state of the protein to an apo-acceptor protein. nih.gov Studies have shown that Cisd3 can transfer its iron-sulfur clusters to apoferrodoxins such as FDX1 and FDX2. genecards.orguniprot.org This transfer capability is central to its role in supporting mitochondrial integrity and function. nih.govbiorxiv.org
A primary function of Cisd3 within the mitochondria is the direct transfer of its [2Fe-2S] clusters to components of the electron transport chain, thereby supporting oxidative phosphorylation. pnas.orgresearchgate.net This activity is vital for maintaining the function of respiratory complexes that rely on iron-sulfur clusters as cofactors for electron transfer. nih.govbiorxiv.org
Research has identified a specific and crucial interaction between Cisd3 and the NADH Ubiquinone Oxidoreductase Core Subunit V2 (NDUFV2), a component of Complex I of the mitochondrial respiratory chain. nih.govnih.gov Cisd3 physically interacts with and donates its [2Fe-2S] clusters directly to NDUFV2. nih.govbiorxiv.org This transfer is essential for the biogenesis and function of Complex I. pnas.orgnih.gov
Co-incubation experiments with purified holo-Cisd3 and apo-NDUFV2 have demonstrated the successful transfer of the [2Fe-2S] clusters. nih.govresearchgate.net For such a transfer to occur, the distance between the donor and acceptor cluster binding sites must be within a range of 10 to 16 Å. nih.govnih.gov Computational modeling of the Cisd3-NDUFV2 complex supports this, showing that the clusters of the two proteins are positioned approximately 10 to 16 Å apart, a distance conducive to cluster transfer. nih.govresearchgate.netresearchgate.net Deficiency in Cisd3 impairs Complex I function, leading to reduced respiration and mitochondrial structural damage. nih.govbiorxiv.org
| Complex | Interacting Protein Subunit | Contains [2Fe-2S] Cluster |
|---|---|---|
| Complex I | NDUFS2 | No |
| Complex I | NDUFV1 | No |
| Complex I | NDUFV2 | Yes |
| Complex I | NDUFA11 | No |
| Complex I | NDUFS1 | No |
| Complex II | SDHA | No |
| Complex II | SDHB | Yes |
Beyond direct donation to respiratory chain components, Cisd3 is implicated in the broader iron-sulfur cluster biogenesis pathway. nih.gov The maturation of cytosolic [2Fe-2S] proteins is dependent on the mitochondrial ISC machinery. pnas.org It has been proposed that Cisd3 functions as part of an iron-sulfur cluster relay system that transfers [2Fe-2S] clusters from within the mitochondria to the cytosol. biorxiv.orgpnas.orgresearchgate.net This model suggests a pathway where Cisd3 transfers clusters to Cisd1 on the outer mitochondrial membrane, which then facilitates transfer to cytosolic components. biorxiv.orgpnas.org This function highlights Cisd3's integral role in linking mitochondrial Fe-S cluster synthesis with the needs of the entire cell. pnas.org
Direct Cluster Donation to Mitochondrial Respiratory Chain Components
Regulation of Mitochondrial Iron Homeostasis
Cisd3 plays a significant role in maintaining the delicate balance of iron within the mitochondria. genecards.orguniprot.org Proper iron homeostasis is critical, as iron is both essential for cellular processes and potentially toxic in excess. nih.gov Disruption of any of the three CISD proteins in cancer cells has been shown to cause an increase in mitochondrial labile iron. biorxiv.org
Cisd3 contributes to the regulation of the labile iron pool within the mitochondria. uniprot.orgnih.gov The labile iron pool refers to the readily available, chelatable iron that can participate in biochemical reactions. researchgate.net Studies have shown that suppression of Cisd3 leads to a robust increase in the labile iron level. nih.gov By managing the transfer of iron in the form of Fe-S clusters, Cisd3 helps prevent the accumulation of excess free iron, which can catalyze the formation of damaging reactive oxygen species. uniprot.orgbiorxiv.orgnih.gov This function is vital for preventing iron-induced cellular damage and programmed cell death pathways like ferroptosis. biorxiv.orgnih.gov
Modulation of Reactive Oxygen Species (ROS) Levels
A direct consequence of regulating iron homeostasis is the modulation of reactive oxygen species (ROS) levels. uniprot.orgnih.gov ROS are natural byproducts of mitochondrial respiration and can cause significant oxidative damage to lipids, proteins, and DNA if not properly controlled. mdpi.comnih.gov
Cisd3 helps maintain normal levels of ROS within the mitochondria. genecards.orguniprot.org By controlling the labile iron pool, Cisd3 limits the Fenton reaction, a major source of highly reactive hydroxyl radicals. nih.gov Disruption of Cisd3 function leads to elevated mitochondrial ROS levels. biorxiv.org This can trigger oxidative stress and activate cell death pathways such as apoptosis and ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation. biorxiv.orgnih.gov The ability of Cisd3 to regulate both iron and ROS homeostasis underscores its importance as a mitochondrial maintenance protein. biorxiv.orgpnas.org
| Function | Mechanism | Key Interacting Partner | Cellular Consequence of Deficiency |
|---|---|---|---|
| [2Fe-2S] Cluster Transfer | Directly donates its two [2Fe-2S] clusters to acceptor apo-proteins. nih.govnih.gov | NDUFV2 nih.gov | Impaired Complex I function, reduced respiration. nih.gov |
| Iron Homeostasis | Regulates the mitochondrial labile iron pool by trafficking iron as Fe-S clusters. uniprot.orgnih.gov | - | Increased labile iron levels. biorxiv.orgnih.gov |
| ROS Modulation | Prevents excessive ROS formation by controlling free iron levels. biorxiv.org | - | Elevated mitochondrial ROS, increased oxidative stress. biorxiv.org |
Mechanisms of Oxidative Stress Protection
CISD3 plays a pivotal role in mitigating oxidative stress by regulating mitochondrial iron and reactive oxygen species (ROS) levels. pnas.orgmaayanlab.cloud Disruption of CISD3 function leads to an elevation of labile iron and ROS within the mitochondria, which can trigger ferroptotic and apoptotic cell death pathways. pnas.org Studies have shown that CISD3's ability to manage these reactive molecules is crucial for cell survival, particularly in cancer cells which often exhibit high levels of endogenous oxidative stress. maayanlab.cloudnih.gov The protein's involvement in preventing the overaccumulation of ROS and labile iron underscores its protective function against oxidative damage. pnas.org In vitro experiments have demonstrated that while CISD3 is sensitive to hydrogen peroxide, which can lead to the loss of its iron-sulfur clusters and protein structure, it is particularly unstable in response to nitric oxide. nih.gov This suggests a specific role in responding to different types of oxidative and nitrosative stress. nih.gov Furthermore, depletion of CISD3 has been shown to increase cellular sensitivity to ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation. nih.govnih.gov
Contributions to Oxidative Phosphorylation and Electron Transport
Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway cells use to generate adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov This process occurs within the mitochondria and involves a series of protein complexes known as the electron transport chain (ETC). wikipedia.orgnih.gov CISD3 is integral to the proper functioning of this chain. pnas.org
Support for Complex I Function
A key function of CISD3 is its essential support for the biogenesis and function of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme in the electron transport chain. pnas.orgebi.ac.uknih.gov Research has revealed that CISD3 physically interacts with and donates its [2Fe-2S] clusters to NDUFV2, a subunit of Complex I. pnas.orgnih.govhuji.ac.il This cluster transfer is vital for the proper assembly and activity of Complex I. pnas.org Deficiency in CISD3 impairs Complex I function, leading to reduced mitochondrial respiration and ATP production. pnas.orgbiorxiv.org This impairment is a direct consequence of the diminished stability and activity of Complex I in the absence of CISD3's support. pnas.org The structural and functional integrity of mitochondria is compromised in the absence of CISD3, further highlighting its importance in cellular energy metabolism. nih.govbiorxiv.org
Interplay with Cellular Metabolic Pathways
CISD3's influence extends beyond oxidative phosphorylation, impacting several interconnected metabolic pathways that are crucial for cellular function. pnas.orgebi.ac.uk Its role in supporting mitochondrial respiration creates a ripple effect on the Tricarboxylic Acid (TCA) cycle, fatty acid oxidation, and glucose metabolism. pnas.org
Impact on TCA Cycle Activity
The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic hub that generates reducing equivalents (NADH and FADH2) for the electron transport chain. wikipedia.orgkhanacademy.org Studies in mice have shown that a deficiency in CISD3 leads to a suppression of many key proteins involved in the TCA cycle. pnas.orgnih.gov This downregulation of TCA cycle enzymes disrupts the flow of metabolites through this critical pathway, further compromising cellular energy production. pnas.org The reduced activity of the TCA cycle in the absence of CISD3 underscores the protein's integral role in maintaining central carbon metabolism. pnas.orgbiorxiv.org
Influence on Fatty Acid Oxidation
Fatty acid β-oxidation is a major mitochondrial process that breaks down fatty acids to produce acetyl-CoA, which then enters the TCA cycle. mdpi.comyoutube.com Similar to its effect on the TCA cycle, CISD3 deficiency has been shown to suppress the expression of several proteins involved in fatty acid oxidation. pnas.orgbiorxiv.org This reduction in fatty acid oxidation capacity limits the cell's ability to utilize fats as an energy source, placing a greater reliance on other metabolic pathways. pnas.org The disruption of this pathway can lead to an accumulation of fatty acid intermediates, which can have lipotoxic effects. nih.gov
Association with Glucose Metabolism
In response to impaired mitochondrial respiration and TCA cycle activity due to CISD3 deficiency, cells exhibit a metabolic shift towards glycolysis. pnas.orgbiorxiv.org This compensatory increase in glucose breakdown outside the mitochondria is an attempt to maintain ATP levels. pnas.org Furthermore, research indicates that silencing CISD3 can reduce the dependency on glucose and increase the demand for the glutamine oxidation pathway, suggesting a significant metabolic reprogramming. nih.gov This shift highlights the cell's metabolic flexibility in adapting to mitochondrial dysfunction orchestrated by the absence of CISD3. pnas.org
Table 1: Impact of CISD3 Deficiency on Cellular Metabolism
| Metabolic Pathway | Effect of CISD3 Deficiency | Key Observations |
| Oxidative Stress | Increased mitochondrial labile iron and ROS | Heightened sensitivity to ferroptosis and apoptosis. pnas.orgnih.govnih.gov |
| Complex I Function | Impaired biogenesis and function | Reduced mitochondrial respiration. pnas.orgnih.gov |
| TCA Cycle | Suppression of key enzymes | Disrupted central carbon metabolism. pnas.orgnih.gov |
| Fatty Acid Oxidation | Suppression of key enzymes | Reduced ability to utilize fats for energy. pnas.orgbiorxiv.org |
| Glucose Metabolism | Enhanced glycolysis and shift to glutaminolysis | Metabolic reprogramming to compensate for mitochondrial dysfunction. pnas.orgnih.govbiorxiv.org |
Proposed Anti-Apoptotic and Anti-Ferroptotic Roles
The protein CDGSH Iron Sulfur Domain 3 (Cisd3), also referred to as Mel-13, is a crucial regulator of programmed cell death pathways, exhibiting both anti-apoptotic and anti-ferroptotic functions. pnas.orgnih.gov Located within the mitochondria, Cisd3 is a member of the NEET protein family and plays a significant role in maintaining mitochondrial iron and redox homeostasis. maayanlab.cloud Its functions are integral to cellular survival, and its dysregulation has been implicated in various diseases, including cancer. nih.govnih.gov
Regulation of Programmed Cell Death Pathways
Cisd3 is involved in the regulation of apoptosis, a form of programmed cell death essential for normal tissue development and homeostasis. biorxiv.org Studies in Caenorhabditis elegans have shown that Cisd3 is necessary for maintaining the normal structure and function of the germline by regulating physiological germline apoptosis through the canonical programmed cell death pathway. biorxiv.org
In mammalian cells, the NEET protein family, to which Cisd3 belongs, is recognized for its role in regulating apoptosis, autophagy, and iron and reactive oxygen species (ROS) homeostasis. nih.gov While the precise molecular mechanisms of Cisd3's anti-apoptotic function are still being elucidated, its role in maintaining mitochondrial integrity is a key factor. pnas.org By supporting the function of mitochondrial respiratory complex I, Cisd3 helps to prevent the mitochondrial dysfunction that can trigger the intrinsic apoptotic pathway. pnas.orgnih.gov
Suppression of Ferroptotic Cell Death
Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. nih.gov Cisd3 has emerged as a significant suppressor of ferroptosis. nih.govnih.gov This protective role is linked to its function in managing mitochondrial iron levels and oxidative stress. maayanlab.cloud
Knockdown of Cisd3 has been demonstrated to significantly increase lipid peroxidation and the accumulation of free iron, thereby sensitizing cells to ferroptotic cell death induced by factors such as cystine deprivation. nih.gov Conversely, the overexpression of Cisd3 can alleviate ferroptotic cell death. nih.gov The mechanism behind this involves the modulation of mitochondrial metabolism. Depletion of Cisd3 leads to a metabolic shift towards glutaminolysis to fuel mitochondrial oxidative phosphorylation, which in turn contributes to lipid peroxidation and ferroptosis. nih.gov
Furthermore, research indicates that the activation of mitophagy, the selective degradation of mitochondria by autophagy, can rescue cells from ferroptosis induced by Cisd3 knockdown by eliminating damaged mitochondria. nih.gov This suggests that Cisd3's role in preserving mitochondrial health is central to its anti-ferroptotic activity. The downstream effector in this pathway appears to be GPX4, although it does not reverse the mitochondrial homeostasis imbalance caused by the absence of Cisd3. nih.gov
The regulatory role of Cisd3 in ferroptosis has positioned it as a potential therapeutic target in cancer. nih.gov Many cancer cells exhibit elevated levels of Cisd3, which may contribute to their resistance to cell death. biorxiv.org Therefore, inhibiting Cisd3 could be a strategy to induce ferroptosis and enhance the efficacy of anti-cancer therapies. nih.gov
Research Findings on Cisd3's Role in Cell Death
| Experimental Model | Key Findings | Implication |
| Caenorhabditis elegans | Required for regulating physiological germline apoptosis. biorxiv.org | Fundamental role in developmental programmed cell death. |
| Pan-cancer analysis (TCGA) | Elevated Cisd3 expression correlates with poorer overall survival in various cancers. nih.gov | Cisd3 may promote cancer progression by inhibiting cell death. |
| Cell culture (knockdown studies) | Knockdown of Cisd3 accelerates lipid peroxidation and free iron accumulation, leading to ferroptosis. nih.gov | Cisd3 is a key suppressor of ferroptotic cell death. |
| Cell culture (overexpression studies) | Ectopic expression of Cisd3 ameliorates ferroptotic cell death. nih.gov | Confirms the protective role of Cisd3 against ferroptosis. |
| Mouse models (Cisd3 deficiency) | Deficiency leads to impaired mitochondrial function and structure. pnas.orgbiorxiv.org | Highlights the importance of Cisd3 in maintaining mitochondrial health, which is crucial for preventing both apoptosis and ferroptosis. |
Cisd3 in Biological Processes and Model Systems
Developmental Biology
Cisd3 has been identified as a key protein in the development and maintenance of specific tissues and systems, with studies in murine models and the nematode Caenorhabditis elegans highlighting its essential functions.
In murine models, Cisd3 is indispensable for the health and proper functioning of skeletal muscles. nih.govnih.gov The abundance of CISD family proteins, including Cisd3, is known to decrease with age, which correlates with muscle degeneration. nih.govnih.govyoutube.com Studies involving Cisd3-deficient mice have revealed that its absence leads to significant muscle atrophy, with proteomic characteristics similar to Duchenne muscular dystrophy. nih.govnih.gov
Deficiency in Cisd3 impairs both the structure and function of skeletal muscles and their mitochondria. nih.govnih.gov This is because Cisd3 is crucial for the biogenesis and function of Complex I of the mitochondrial respiratory chain. nih.govnih.gov Research has shown that Cisd3 interacts with and donates its [2Fe-2S] clusters to the Complex I subunit NDUFV2 (NADH:Ubiquinone Oxidoreductase Core Subunit V2). nih.govnih.gov This transfer is vital for maintaining the integrity of the electron transport chain, which is central to cellular energy production in muscle tissue. nih.govnih.gov Consequently, interventions targeting Cisd3 could have implications for various muscle degeneration syndromes. nih.govnih.gov
| Key Findings in Murine Models | Reference |
| Cisd3 deficiency leads to muscle atrophy. | nih.govnih.gov |
| Cisd3 is essential for the function and structure of skeletal muscle mitochondria. | nih.govnih.gov |
| Cisd3 donates its [2Fe-2S] clusters to the Complex I subunit NDUFV2. | nih.govnih.gov |
| The abundance of CISD proteins declines with age in skeletal muscle. | nih.govnih.govyoutube.com |
Studies in the nematode Caenorhabditis elegans have established the critical role of the Cisd3 homolog, cisd-3.2, in maintaining a healthy germline. The CISD-3 proteins in C. elegans are localized to the mitochondria across various tissues and developmental stages. researchgate.net
| Phenotypes of cisd-3.2 Disruption in C. elegans | Reference |
| Severe germline defects and developmental delays. | researchgate.net |
| Reproductive dysfunction and reduced fitness. | researchgate.net |
| Disruption of the mitochondrial network within the germline. | researchgate.net |
| Increased germline apoptosis. | researchgate.net |
Cellular Senescence and Aging
Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. nih.govnih.gov The CISD family of proteins, including Cisd3, has emerged as a significant factor in the processes of aging and lifespan regulation.
A hallmark of aging in various tissues, including skeletal muscle and liver, is the progressive decline in the abundance of CISD proteins. nih.govnih.govyoutube.com This age-dependent decrease in CISD protein levels, particularly the well-studied Cisd2, has been linked to mitochondrial dysfunction and the onset of age-related pathologies. For instance, in the aging liver of mice, the level of Cisd2 protein can decrease by as much as 50%, which is suggested to be involved in the liver aging process. Similarly, a significant downregulation of Cisd2 is observed in the skeletal muscle of middle-aged and old mice. This correlation suggests that maintaining the levels of CISD proteins could be crucial for mitigating the effects of aging.
The link between CISD proteins and aging has profound implications for lifespan regulation. Studies on Cisd2, a close relative of Cisd3, have provided strong evidence for this role. Cisd2 deficiency in mice leads to premature aging and a shortened lifespan, characterized by mitochondrial-mediated defects. Conversely, the overexpression of Cisd2 has been shown to extend a healthy lifespan in mice, ameliorating age-associated degeneration in tissues like skin, skeletal muscles, and neurons.
Research on Cisd3 knockout mice further supports the family's role in longevity. These mice have a lifespan of approximately 60 weeks, which is about half that of wild-type mice, indicating that Cisd3 is also essential for a normal lifespan. The premature aging phenotypes and reduced lifespan observed in the absence of these proteins highlight their fundamental role in controlling the aging process at a molecular level.
Gene Expression Regulation (indirectly via Mel-18)
While Cisd3's primary functions are tied to mitochondrial homeostasis, early research suggests a potential indirect role in the regulation of gene expression through its genomic relationship with Mel-18, a Polycomb group (PcG) protein. PcG proteins are critical epigenetic regulators that form complexes to modify chromatin and silence gene expression, playing a key role in development and cell identity. nih.govresearchgate.net
Mel-18 is a component of the Polycomb Repressive Complex 1 (PRC1), which catalyzes the monoubiquitylation of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a mark associated with transcriptional repression. researchgate.netresearchgate.net Initial molecular cloning studies identified a gene referred to as "mel-13" that was positioned adjacent to and overlapped with the mel-18 gene. Subsequent database entries have associated "mel-13" with the Cisd3 protein. This close genomic proximity suggests the possibility of co-regulation or a functional link between the two genes. Although the precise molecular mechanism for an indirect regulatory pathway has not been fully elucidated, this genomic association points towards a potential layer of interaction between mitochondrial function and epigenetic gene silencing.
The Role of Cisd3 in Cellular Mechanisms and Developmental Systems
The protein CDGSH Iron Sulfur Domain 3 (Cisd3), a crucial component of mitochondrial machinery, is increasingly recognized for its role in fundamental biological processes. Residing within the mitochondrial matrix, Cisd3 is a monomeric protein containing two [2Fe-2S] clusters. Its primary functions include maintaining mitochondrial iron homeostasis, regulating reactive oxygen species (ROS) levels, and ensuring normal mitochondrial function. Emerging research points towards its broader influence on cellular health, extending to skeletal muscle maintenance and the regulation of cell death pathways like ferroptosis. This article explores the intriguing relationship between Cisd3 and the Polycomb group gene Mel-18, focusing on their genomic proximity and the potential for regulatory crosstalk in critical biological pathways.
1 Genomic Proximity to Polycomb Group Gene Mel-18
The genes encoding for Cisd3 and the Polycomb group protein Mel-18 (also known as Polycomb group RING finger protein 2, PCGF2) are both located on human chromosome 17. wikipedia.orguniprot.org Specifically, the PCGF2 gene resides at the cytogenetic band 17q12. wikipedia.orggenecards.org The colocalization of these two distinct genes suggests a potential for coordinated regulation or a functional relationship.
Analysis of regulatory elements provides more direct evidence of a potential link. A known promoter/enhancer element associated with the CISD3 gene has been identified to target a long non-coding RNA related to PCGF2 (lnc-PCGF2-3). genecards.org This connection implies that the regulatory machinery influencing the expression of CISD3 may also play a role in modulating the activity of the nearby PCGF2 gene, establishing a basis for potential molecular crosstalk.
| Gene | Protein Product | Chromosomal Location (Human) | Specific Band |
| CISD3 | CDGSH Iron Sulfur Domain 3 | Chromosome 17 | - |
| PCGF2 | Mel-18 | Chromosome 17 | 17q12 |
2 Potential Influence on Mel-18 Regulated Pathways
Mel-18 is a key transcriptional repressor, belonging to the Polycomb Repressive Complex 1 (PRC1), which plays a vital role in epigenetically silencing genes. uniprot.org Its functions are critical in controlling cell proliferation and in the precise patterning of the body plan during embryonic development, particularly the axial skeleton. Given the genomic proximity and shared regulatory elements, it is plausible that the mitochondrial functions of Cisd3 could indirectly influence these Mel-18-regulated pathways.
Cell Proliferation
Mel-18 acts as a negative regulator of cell proliferation. It exerts this control by transcriptionally repressing key oncoproteins, including Bmi-1 and c-Myc. researchgate.net Overexpression of Mel-18 can lead to accelerated cellular senescence, effectively shortening the replicative lifespan of cells.
The influence of Cisd3 on this pathway is likely indirect, stemming from its role as a mitochondrial regulator. Mitochondria are central hubs for cellular metabolism and signaling, and their status can significantly impact nuclear gene expression through various mechanisms known as anterograde signaling. Cisd3's role in maintaining iron and ROS homeostasis is critical for mitochondrial health. Dysfunctional mitochondria can lead to metabolic reprogramming and altered ROS signaling, which are known to affect chromatin structure and the activity of transcriptional regulators like the Polycomb group proteins. nih.govjci.orgnih.gov Therefore, by ensuring mitochondrial fidelity, Cisd3 could contribute to the stable epigenetic environment required for proper Mel-18 function in restraining cell proliferation.
| Pathway | Key Regulator | Mechanism of Regulation | Target Genes |
| Cell Proliferation | Mel-18 (PCGF2) | Transcriptional Repression | Bmi-1, c-Myc |
Axial Skeleton Specification
During embryonic development, Mel-18 is essential for the correct anteroposterior specification of the axial skeleton. It achieves this by maintaining the repressed state of specific Homeobox (Hox) genes within the developing paraxial mesoderm. Inactivation of the mel-18 gene in mouse models leads to posterior transformations of the axial skeleton, a phenotype correlated with the ectopic expression of Hox genes. This demonstrates that Mel-18 is a crucial component of the cellular memory system that ensures body segments develop correctly.
The potential influence of Cisd3 on this developmental pathway is speculative but biologically plausible. The intricate processes of embryonic development and cell differentiation are energetically demanding and highly sensitive to the cellular redox state, both of which are governed by mitochondrial function. By regulating mitochondrial integrity and efficiency, Cisd3 supports the metabolic and signaling requirements for complex developmental processes. A disruption in Cisd3 function could impair mitochondrial output, potentially altering the epigenetic landscape and impacting the fidelity of Polycomb-mediated gene silencing required for precise Hox gene regulation and, consequently, proper skeletal formation.
Cisd3 in Pathophysiological Contexts Preclinical Models
Cancer Research
Cisd3's role in oncology is multifaceted, with studies indicating its involvement in tumorigenesis, disease progression, and the tumor microenvironment. nih.govnih.gov Its unique expression patterns and functional impacts have positioned it as a protein of interest for both prognostic and therapeutic applications in various cancers. bioworld.com
A notable characteristic of Cisd3 in pan-cancer analyses is the frequent discrepancy between its messenger RNA (mRNA) and protein expression levels within tumor tissues. nih.gov
mRNA Expression : Analysis of databases like The Cancer Genome Atlas (TCGA) reveals that Cisd3 mRNA is often upregulated in a variety of cancer types when compared to adjacent normal tissues. bioworld.com Higher expression of Cisd3 mRNA has been observed in cancers such as breast invasive carcinoma (BRCA), diffuse large B-cell lymphoma (DLBC), liver hepatocellular carcinoma (LIHC), and prostate adenocarcinoma (PRAD). nih.gov
Protein Expression : In contrast to mRNA levels, immunohistochemistry studies have demonstrated that Cisd3 protein expression is frequently lower in many types of cancerous tissues. bioworld.com This suggests the involvement of post-translational regulatory mechanisms. Research indicates that the Cisd3 protein may be degraded through the lysosomal pathway, accounting for the reduced protein levels despite high mRNA expression. nih.gov
Table 1: Cisd3 Expression in Various Cancer Types
| Cancer Type | mRNA Expression Level (Tumor vs. Normal) | Protein Expression Level (Tumor vs. Normal) |
|---|---|---|
| Pan-Cancer | Generally Higher bioworld.com | Generally Lower bioworld.com |
| Breast Invasive Carcinoma (BRCA) | Higher nih.gov | Data Suggests Lower bioworld.com |
| Liver Hepatocellular Carcinoma (LIHC) | Higher nih.gov | Data Suggests Lower bioworld.com |
| Renal Cell Carcinoma (RCC) | Higher bioworld.com | Lower nih.gov |
| Non-Small-Cell Lung Cancer (NSCLC) | Higher bioworld.com | Data Suggests Lower bioworld.com |
Preclinical studies have demonstrated that Cisd3 plays a significant, though complex, role in the development and advancement of tumors. nih.govnih.gov Its function can vary depending on the cancer type, acting as either a protective factor or a risk factor. bioworld.com
In vitro and in vivo models have consistently shown that modulating Cisd3 expression directly affects key characteristics of cancer cell malignancy.
Overexpression Studies : In preclinical mouse models, the overexpression of Cisd3 has been shown to reduce tumor cell proliferation, migration, and invasive potential. nih.govbioworld.com This leads to reduced tumor growth, highlighting a potential tumor-suppressive role in certain contexts. bioworld.com Mechanistically, Cisd3 overexpression can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) and promoting ferroptosis, a form of iron-dependent cell death that impedes cancer progression. nih.gov
Knockdown Studies : Conversely, the inhibition or knockdown of Cisd3 has been found to impair mitochondrial function, exacerbate lipid peroxidation, and ultimately repress the growth of cancer cells by making them more susceptible to ferroptosis. nih.gov In some models, however, the general overexpression of NEET proteins is associated with various cancers. nih.gov
Cisd3 expression has also been linked to the composition of the tumor immune microenvironment (TME). Analysis of various cancers, including respiratory, digestive, and urogenital types, shows that Cisd3 is primarily expressed in the malignant cells themselves. bioworld.com
In certain cancers, such as renal cell carcinoma (RCC), Cisd3 expression shows a positive correlation with the levels of tumor-infiltrating immune cells. nih.gov Specifically, higher Cisd3 levels are associated with increased infiltration of CD8+ T cells, natural killer (NK) cells, and macrophages. bioworld.com This suggests that Cisd3 may play a role in regulating the immune landscape within the tumor, potentially influencing the host's anti-tumor immune response. bioworld.com
The distinct expression patterns and functional roles of Cisd3 in cancer progression have made it an attractive candidate for therapeutic intervention in preclinical models. nih.govbioworld.com
Inducing Ferroptosis : Given that inhibiting Cisd3 expression can increase a cancer cell's sensitivity to ferroptosis, targeting Cisd3 presents a potential therapeutic strategy. nih.govnih.gov By disrupting Cisd3 function, cancer cells may be predisposed to this form of cell death, thereby inhibiting tumor growth. nih.gov This is particularly relevant as tumor cells often exhibit high levels of endogenous oxidative stress, making them potentially vulnerable to ferroptosis inducers. nih.gov In vivo xenograft models have shown that Cisd3 depletion impairs mitochondrial function and represses cancer cell growth. nih.gov
Role in Tumorigenesis and Progression (In Vitro and In Vivo Models)
Metabolic Disorders
The fundamental role of the Cisd3 protein is tied to mitochondrial function, placing it at the center of cellular metabolism. nih.govnih.gov As a member of the NEET family of iron-sulfur proteins, Cisd3 is implicated in regulating mitochondrial iron and redox homeostasis. maayanlab.cloud Its involvement in these core processes links it to metabolic disorders, a connection supported by preclinical research.
Disruption of any of the three Cisd3 proteins in cancer cells has been shown to cause an increase in mitochondrial labile iron and reactive oxygen species (ROS). nih.gov Preclinical studies have demonstrated that a deficiency in Cisd3 can lead to mitochondrial structural abnormalities and increased mitochondrial damage. biorxiv.org This disruption affects key metabolic pathways. For example, in Cisd3 knockout mice, the expression of many key proteins involved in the TCA cycle and fatty acid oxidation is suppressed. nih.gov The broader family of CISD proteins, including Cisd3, is recognized for its role in supporting the enhanced metabolic activity of cells, which is a critical factor in disorders like diabetes and cancer. nih.govbiorxiv.org
Involvement in Wolfram Syndrome (DIDMOAD)
Wolfram syndrome (WS), also known by the acronym DIDMOAD (Diabetes Insipidus, Diabetes Mellitus, Optic Atrophy, and Deafness), is a rare autosomal recessive disorder. nih.govnih.gov The causative genes identified are WFS1 for WS type 1 and CISD2 for WS type 2. embopress.org While Cisd3 is not a primary causative gene for Wolfram Syndrome, its family members, particularly CISD2 (also known as NAF-1), are directly implicated. Research into the broader family of CISD proteins provides context for their importance in cellular homeostasis, which is disrupted in WS. embopress.orgembopress.org
Studies using various preclinical models, including patient-derived cells and animal models like Drosophila (fruit flies), have been crucial in understanding the molecular mechanisms of WS. nih.govembopress.orgembopress.org These models have demonstrated that dysfunction in WS-related proteins, such as WFS1 and CISD2, leads to disrupted calcium homeostasis and increased endoplasmic reticulum (ER) stress, which are key pathological features of the disease. nih.govembopress.orgembopress.org For instance, investigations in fibroblasts from patients with WFS1 mutations have shown impaired mitochondrial function and abnormal calcium flow from the ER to the mitochondria. embopress.org
In Drosophila models, the loss of the respective homologous genes for WFS1 or CISD2 results in diabetes-like phenotypes, mirroring the human condition. embopress.orgembopress.org Computational analyses suggest that Cisd3, like other CISD proteins, plays a role in regulating the cellular redox state, protecting the ER and mitochondria, and maintaining calcium balance. nih.gov This functional overlap highlights its potential relevance in conditions like Wolfram syndrome, where these cellular processes are fundamentally disturbed. nih.gov
Implications for Age-Related Diabetes Mellitus
Preclinical research suggests a significant role for Cisd3 in the context of aging and the development of age-related diabetes mellitus. nih.gov Diabetes is known to accelerate processes associated with aging, leading to a state of premature vascular senescence and endothelial dysfunction. nih.gov The family of CDGSH Iron Sulfur Domain (CISD) proteins, including Cisd3, has been implicated in mitigating the effects of accelerated aging. nih.gov
Mutations affecting CISD proteins can lead to reduced protein production and a compromised ability to maintain cellular integrity, which can contribute to the development of diabetes. nih.gov Cisd3, in particular, is believed to play a crucial function in managing age-related disorders. nih.gov Its role is linked to the regulation of cellular redox status and the safeguarding of mitochondrial and ER function, processes that are critical in metabolic health. nih.gov The abundance of CISD proteins has been observed to decline with age, which can lead to conditions like muscle degeneration. pnas.orgnih.gov This age-related decline and its impact on mitochondrial function may contribute to the metabolic dysfunction seen in age-related diabetes.
Neurodegenerative Disorders
The role of Cisd3 in neurodegenerative disorders is an emerging area of research, primarily linked to its function in maintaining mitochondrial homeostasis. nih.gov Mitochondrial dysfunction is a common pathological feature across many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.govjhu.edu These conditions are often characterized by the dysfunction and death of specific neuron populations and, in many cases, the aggregation of proteins. jhu.edu Given that Cisd3 is a mitochondrial protein crucial for cellular homeostasis, its dysregulation could contribute to the pathology of these diseases. nih.gov Other CISD family members, CISD1 (MitoNEET) and CISD2 (NAF-1), have been more extensively studied and are known to play vital roles in the pathologies of neurodegeneration, heart disease, and diabetes. nih.gov
Research in Mouse Models (e.g., Huntington Disease, Multiple Sclerosis)
Genetically engineered mouse models are essential tools for studying the mechanisms of neurodegenerative diseases and for testing potential therapies. jhu.edunih.gov
Huntington's Disease (HD): HD is caused by an expansion of CAG repeats in the huntingtin gene (HTT). nih.gov Mouse models of HD, such as the R6/2, BACHD, and various knock-in (KI) models, have been developed to replicate different aspects of the disease's pathology. nih.govnih.govchdifoundation.org These models express either a fragment or the full-length mutant huntingtin protein and develop progressive motor deficits, cognitive dysfunction, and selective neurodegeneration. nih.govnih.gov While direct studies linking Cisd3 specifically to HD mouse models are limited, the known mitochondrial dysfunction in these models provides a strong rationale for investigating the role of mitochondrial proteins like Cisd3.
Multiple Sclerosis (MS): MS is an inflammatory demyelinating disease of the central nervous system. nih.gov The most common animal model for MS is experimental autoimmune encephalomyelitis (EAE), which mimics the autoimmune and inflammatory aspects of the disease. nih.govnih.govcreative-biolabs.com Other models, such as those induced by toxins like cuprizone (B1210641) or lysolecithin, are used to study demyelination and remyelination processes independent of a primary inflammatory response. nih.govnih.govfrontiersin.org These models have been instrumental in showing that MS pathology involves mitochondrial energy failure, which contributes to neurodegeneration. frontiersin.org In the cuprizone model, for example, severe enlargement of mitochondria is observed in oligodendrocytes. frontiersin.org Research in EAE models has identified cyclophilin D, a regulator of the mitochondrial permeability transition pore (PTP), as a key player in the axonal damage that occurs in MS. unipd.it This highlights the critical role of mitochondrial integrity in the pathology of MS, suggesting that proteins like Cisd3, which support mitochondrial function, may be relevant therapeutic targets.
Muscle Degeneration Syndromes
Recent preclinical studies have identified Cisd3 as a critical protein for maintaining skeletal muscle health. pnas.orgnih.gov Mitochondria are central to muscle metabolism and function, and the CISD family of iron-sulfur proteins supports this mitochondrial function. pnas.orgnih.gov The levels of these proteins are known to decrease during aging, contributing to muscle degeneration and atrophy. pnas.orgnih.gov
Research using Cisd3 knockout (Cisd3-/-) mice has revealed that a deficiency in this protein leads directly to muscle atrophy. pnas.orgbiorxiv.org These studies have shown that Cisd3 is essential for the proper function of mitochondrial respiratory complex I, a key component of the energy-producing machinery in cells. pnas.orgnih.gov Cisd3 interacts with and donates its iron-sulfur clusters to a subunit of complex I called NDUFV2. pnas.orgnih.gov A deficiency in Cisd3 impairs the function and structure of skeletal muscles and their mitochondria, leading to reduced respiration and mitochondrial damage. pnas.orgbiorxiv.org
Comparison to Duchenne Muscular Dystrophy (DMD) Models
Duchenne Muscular Dystrophy (DMD) is a severe, X-linked neuromuscular disorder caused by mutations in the gene that codes for the protein dystrophin. nih.gov Preclinical research extensively uses animal models, most commonly the mdx mouse, which has a nonsense mutation in the dystrophin gene. nih.govnih.gov
Strikingly, proteomic analysis of muscle from Cisd3 deficient mice revealed that the resulting muscle atrophy shares features with Duchenne Muscular Dystrophy. pnas.orgnih.gov This finding positions the Cisd3-/- mouse as a relevant model for studying certain aspects of muscle degeneration syndromes. The comparison highlights a potential convergence of pathological pathways, where a primary mitochondrial defect (Cisd3 deficiency) can produce a muscle phenotype with similarities to a disease caused by a structural protein defect (dystrophin deficiency).
Below is a table summarizing key features of relevant preclinical mouse models.
| Model | Genetic Defect | Key Phenotype | Relevance to Cisd3 Research |
| Cisd3 Knockout (Cisd3-/-) | Deletion of the Cisd3 gene | Muscle atrophy, impaired mitochondrial complex I function | Directly demonstrates the role of Cisd3 in muscle maintenance. Shares proteomic features with DMD models. pnas.orgnih.gov |
| mdx Mouse | Nonsense mutation in the Dmd gene (exon 23) | Dystrophin deficiency, progressive muscle wasting, minimal clinical symptoms compared to human DMD. nih.govnih.gov | Gold standard for DMD preclinical studies. Used as a comparative model for the muscle atrophy seen in Cisd3-/- mice. pnas.orgnih.gov |
| R6/2 Mouse | Transgene with exon 1 of human HTT gene with ~150 CAG repeats | Rapid and robust motor and cognitive deficits, neuronal abnormalities. nih.gov | A key model for Huntington's Disease, where mitochondrial dysfunction is a known pathological feature. |
| EAE Mouse | Induced by immunization with myelin antigens | CNS inflammation, demyelination, axonal damage, paralysis. nih.govnih.gov | Primary model for the autoimmune aspects of Multiple Sclerosis, a disease linked to mitochondrial energy failure. frontiersin.org |
| Wfs1 Knockout Mouse | Deletion or mutation of the Wfs1 gene | Optic nerve and brainstem degeneration, mirroring aspects of Wolfram Syndrome. nih.gov | Model for a disease where ER stress and mitochondrial dysfunction, processes regulated by the CISD protein family, are central. |
Advanced Methodologies and Computational Approaches in Cisd3 Research
Molecular Biology Techniques
Molecular biology approaches have been fundamental in manipulating and analyzing the gene and protein of CISD3, providing insights into its role in cellular processes.
The initial identification and characterization of the gene encoding the Mel-13 protein involved molecular cloning techniques that isolated two distinct transcripts. nih.gov Modern research employs more advanced systems for detailed functional analysis. A common strategy involves subcloning the full-length cDNA of CISD3 into specialized vectors, such as lentiviral expression vectors like pLVX-IRES-Neo. nih.gov This process often utilizes seamless cloning kits that facilitate the precise insertion of the gene of interest into the plasmid. nih.govsigmaaldrich.com
Once cloned, these expression vectors can be introduced into various host cells, including bacterial systems like E. coli for large-scale protein production or mammalian cell lines such as HT-1080 for studying cellular functions. nih.govpurdue.edu The use of lentiviral systems is particularly advantageous for achieving stable and long-term gene expression in a wide range of cell types, enabling consistent analysis of the protein's effects. nih.gov
Table 1: Examples of Gene Cloning and Expression Systems in CISD3 Research
| Vector System | Host Cell Line | Purpose of Expression | Reference |
|---|---|---|---|
| pLVX-IRES-Neo Lentivirus Vector | HT-1080 | Stable overexpression for functional assays and xenograft models | nih.gov |
| Not Specified | NIH3T3 | Initial identification via DNA transfection | nih.gov |
Genetic manipulation in cellular and animal models has been pivotal in understanding the physiological and pathological roles of CISD3. Standard techniques include gene knockdown using short hairpin RNA (shRNA) to reduce protein expression and the overexpression of the gene to study the effects of its increased presence. nih.gov
In cancer research, stable CISD3 knockdown cell lines have been generated and subsequently used to create xenograft tumor models in immunodeficient mice. nih.gov Studies on these models revealed that reducing CISD3 expression could sensitize cells to certain treatments, leading to a significant reduction in tumor size. nih.gov Conversely, the overexpression of an shRNA-resistant form of CISD3 was shown to rescue the cellular phenotypes induced by the knockdown, confirming the specificity of the effect. nih.gov
Animal models, particularly in Drosophila, have also been employed. Pan-neuronal overexpression of the Cisd gene in these models resulted in severe impacts on mitochondrial morphology, locomotor function, and a dramatically shortened lifespan. nih.gov Furthermore, the loss of Cisd in Drosophila models of Parkinson's disease was sufficient to rescue disease-related phenotypes, including motor function and neurodegeneration. nih.gov These genetic manipulation studies highlight the critical role of CISD3 in maintaining cellular homeostasis and its potential involvement in various diseases. maayanlab.cloud
Table 2: Genetic Manipulation of CISD3 in Research Models
| Model System | Genetic Manipulation | Key Research Findings | Reference |
|---|---|---|---|
| HT-1080 Cell Xenograft (Mouse) | Stable shRNA-mediated knockdown | Reduced tumor growth when combined with erastin (B1684096) treatment. | nih.gov |
| HT-1080 Cells | Overexpression of shRNA-resistant CISD3 | Rescued ferroptotic cell death induced by CISD3 depletion. | nih.gov |
| Drosophila melanogaster | Pan-neuronal overexpression | Severely affected mitochondrial morphology, locomotion, and lifespan. | nih.gov |
| Drosophila melanogaster (Pink1/parkin mutants) | Gene loss (knockout) | Rescued Parkinson's disease-related phenotypes. | nih.gov |
Immunodetection techniques are essential for visualizing and quantifying CISD3 protein expression and determining its subcellular localization. These methods rely on specific antibodies that recognize and bind to the protein. bio-rad.com
Western Blot: This technique is widely used to confirm the success of genetic manipulations like knockdown and overexpression by assessing the total amount of CISD3 protein in cell lysates. nih.gov It has also been instrumental in determining the subcellular location of CISD3. By analyzing protein extracts from purified mitochondrial, cytoplasmic, and nuclear fractions, Western blotting has shown that CISD3 is expressed in the mitochondrial fraction, a finding supported by its co-localization with the mitochondrial marker Tom20. nih.govptglab.com
Immunohistochemistry (IHC): IHC allows for the examination of CISD3 protein expression within the context of tissue architecture. thermofisher.com Studies using this method have detected CISD3 in paraffin-embedded mouse liver tissue slides. ptglab.com In human tissues, IHC analysis has revealed moderate cytoplasmic positivity for CISD3 in the glandular cells of the colon. thermofisher.com
Immunofluorescence (IF): This high-resolution imaging technique is used to pinpoint the precise location of proteins within a cell. Confocal microscopy of cells stained with fluorescently labeled antibodies has confirmed that CISD3 co-localizes with the mitochondrial protein Tom20, providing strong evidence for its residence within mitochondria. nih.gov
Table 3: Application of Immunodetection Techniques in CISD3 Research
| Technique | Application | Sample Type | Key Findings | Reference |
|---|---|---|---|---|
| Western Blot | Verification of knockdown/overexpression | HT-1080 cell lysates | Confirmed altered CISD3 protein levels post-genetic manipulation. | nih.gov |
| Western Blot | Subcellular localization | Mouse heart tissue fractions | Detected CISD3 in total crude protein and specifically in the mitochondrial protein fraction. | nih.govptglab.com |
| Immunohistochemistry (IHC) | Tissue expression analysis | Mouse liver tissue | Showed positive detection of CISD3. | ptglab.com |
| Immunohistochemistry (IHC) | Tissue expression analysis | Human colon tissue | Observed moderate cytoplasmic positivity in glandular cells. | thermofisher.com |
| Immunofluorescence (IF) | Subcellular localization | HT-1080 cells | Revealed co-localization of CISD3 with the mitochondrial marker Tom20. | nih.gov |
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are employed to study the intrinsic properties of the CISD3 protein itself, including its purification for in vitro studies and its interactions with other proteins.
To perform detailed biochemical and structural analyses, CISD3 must first be isolated from other cellular components in a pure form. purdue.edubio-rad.com As CISD3 is a soluble protein residing in the mitochondrial matrix, its purification is more straightforward than that of its membrane-bound relatives, CISD1 and CISD2. nih.gov
The standard purification process typically begins with overexpressing a version of the CISD3 protein that has been engineered to include an affinity tag, such as a polyhistidine (His) tag. purdue.edu This is often done in a high-yield expression system like E. coli. purdue.edu The cell lysate containing the tagged protein is then passed through an affinity chromatography column (e.g., a nickel-NTA column for His-tagged proteins), which specifically binds the tagged protein while other proteins wash away. youtube.com After elution, further purification steps like size-exclusion chromatography may be used to ensure a homogenous protein sample. youtube.com
Once purified, proteins can be reconstituted into artificial environments, such as lipid nanodiscs or proteoliposomes, to study their function in a membrane-like context, although this is more critical for membrane proteins than for soluble proteins like CISD3. nih.govnih.gov
Understanding the function of CISD3 requires identifying its interaction partners. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to investigate protein-protein interactions within the cell. youtube.com
The Co-IP workflow involves using an antibody specific to CISD3 to pull the protein out of a cell lysate. youtube.com If CISD3 is interacting with other proteins at the time of lysis, these binding partners will be pulled down along with it, forming a complex. This complex is then isolated, and the associated proteins are identified, typically by Western blotting or mass spectrometry. youtube.com While specific Co-IP studies detailing the procedure for CISD3 are not extensively published, databases of protein interactions indicate that CISD3 binds to a number of other proteins. These interactions were likely identified through large-scale screening methods that include techniques like Co-IP. qiagen.com
Table 4: Known Protein Interaction Partners of CISD3
| Interacting Protein | Gene Symbol | Potential Function |
|---|---|---|
| Estrogen Receptor 2 | ESR2 | Nuclear hormone receptor |
| Branched Chain Keto Acid Dehydrogenase E1 Subunit Alpha | BCKDHA | Enzyme in amino acid catabolism |
| Zinc Finger RANBP2-Type Containing 1 | ZRANB1 | Ubiquitin-specific protease |
| Stomatin Like 2 | STOML2 | Mitochondrial protein associated with cristae formation |
| Syntaxin 6 | STX6 | Protein involved in vesicle trafficking |
| ADAM Metallopeptidase Domain 33 | ADAM33 | Transmembrane metalloproteinase |
| Coiled-Coil-Helix-Coiled-Coil-Helix Domain Containing 4 | CHCHD4 | Mitochondrial protein involved in protein import |
| Ubiquinol-Cytochrome C Reductase Iron-Sulfur Subunit | UQCRFS1 | Component of the mitochondrial respiratory chain |
| Translocase Of Inner Mitochondrial Membrane 50 | TIMM50 | Component of the mitochondrial protein import machinery |
| Dihydrolipoamide S-Acetyltransferase | DLAT | Component of the pyruvate (B1213749) dehydrogenase complex |
(Source: GeneGlobe data, likely derived from high-throughput screening assays) qiagen.com
In Vitro Iron-Sulfur Cluster Transfer Assays
A signature characteristic of the NEET protein family, to which Cisd3 belongs, is the unique 3Cys:1His coordination of its [Fe₂S₂] clusters. This structural feature confers a degree of lability to the clusters, which facilitates their transfer to acceptor proteins in vitro. nih.gov Such assays are fundamental to understanding the functional role of Cisd3 in cellular iron-sulfur homeostasis.
In these assays, purified holo-Cisd3, containing its iron-sulfur clusters, is incubated with a suitable apoprotein (an acceptor protein lacking its cluster). The transfer of the [Fe₂S₂] cluster is then monitored over time using spectroscopic methods, such as UV-visible absorption spectroscopy, which can distinguish between the cluster-bound and cluster-free states of the proteins. These studies have been crucial in demonstrating the potential for Cisd3 to act as an iron-sulfur cluster donor. For instance, research suggests a possible transfer of the iron-sulfur cluster from Cisd3 to its homolog, Cisd1, within the mitochondrial matrix, a process potentially mediated by the porin VDAC1. elifesciences.org
Spectroscopic Techniques (e.g., NMR for Conformational Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy has been an indispensable tool for gaining atomic-level insights into the structure and dynamics of Cisd3. nih.govnih.gov Given that Cisd3 is a paramagnetic protein due to its iron-sulfur clusters, specialized NMR techniques are required to overcome the signal broadening effects near the paramagnetic centers. nih.gov
Researchers have successfully achieved extended NMR assignment of the reduced state of Cisd3, which is believed to be the predominant form within the cell. nih.govresearchgate.net This has paved the way for detailed structural analysis and the monitoring of conformational changes under various conditions. For example, chemical shift perturbation measurements have been employed to map the structural changes that occur upon oxidation of the iron-sulfur clusters. These studies suggest that a significant conformational change occurs at the C-terminal CDGSH domain, which contributes to the instability of the oxidized form of the protein. nih.govresearchgate.net Furthermore, paramagnetic NMR has provided clear evidence that upon binding of nitric oxide (NO), the [Fe₂S₂] cluster is disassembled, although the iron ions remain bound to the protein. nih.govresearchgate.net
| Spectroscopic Technique | Application in Cisd3 Research | Key Findings |
| NMR Spectroscopy | Conformational analysis, Ligand binding | Identification of conformational changes upon oxidation; Characterization of NO binding and subsequent cluster disassembly. nih.govresearchgate.net |
| UV-visible Absorption | Monitoring cluster stability and transfer | Characterization of the stability of oxidized and reduced forms; Following the kinetics of cluster release. nih.govunl.pt |
| Electron Paramagnetic Resonance (EPR) | Characterization of redox states | Provided a full description of the redox states of the Cisd3 clusters. nih.govresearchgate.net |
Electrochemical Analysis (Voltammetry)
Electrochemical methods, particularly voltammetry, have been applied to probe the redox properties of the iron-sulfur clusters within Cisd3. Techniques like protein film voltammetry, where Cisd3 is adsorbed onto a pyrolytic graphite (B72142) electrode, allow for the direct measurement of the electron transfer processes. unl.pt
These analyses have revealed that the two [Fe₂S₂] clusters in Cisd3 exhibit cooperative electron transfer. This is evidenced by the observation of a single, sharp voltammetric signal at -31 mV versus the standard hydrogen electrode (SHE). nih.govresearchgate.net This finding suggests that the protein does not exist in a mixed redox state under these conditions; it is either fully reduced or fully oxidized. The relatively high reduction potential is consistent with in cellulo observations that a significant fraction of Cisd3 exists in the reduced form. unl.pt
Omics-Based Approaches
Quantitative Proteomics and Differential Protein Expression Analysis
Quantitative proteomics provides a broad view of how the abundance of Cisd3 and other proteins changes in response to cellular stimuli. While large-scale proteomic screens focused specifically on Cisd3 are emerging, studies have quantified changes in Cisd3 protein levels under specific conditions using methods like immunoblotting. nih.gov
For example, the stability of Cisd3 has been investigated in HEK-293 cells. It was found that upon treatment with iron chelators like desferrioxamine (DFO), Cisd3 loses its iron-sulfur clusters, becomes unstructured, and its cellular levels dramatically decrease. nih.gov Conversely, exposure to hydrogen peroxide, a source of oxidative stress, did not significantly affect Cisd3 protein levels in cellulo. nih.gov However, treatment with a nitric oxide (NO) donor led to a dose-dependent reduction in Cisd3 levels, resulting in an almost complete loss of the protein after 24 hours with 250 μM DETA-NO. nih.gov These findings highlight the differential regulation of Cisd3 stability in response to various cellular stresses.
| Cellular Condition | Effect on Cisd3 Protein Level | Method of Quantification |
| Iron Depletion (DFO) | Drastic decrease | Immunoblotting |
| Oxidative Stress (H₂O₂) | No significant change | Immunoblotting |
| Nitrosative Stress (DETA-NO) | Dose-dependent decrease | Immunoblotting |
Protein-Protein Interaction Network Mapping
Understanding the functional context of Cisd3 requires mapping its interactions with other proteins. Computational approaches, utilizing databases such as ComPPI and visualization tools like Cytoscape, have been used to construct protein-protein interaction (PPI) networks for Cisd3. researchgate.netresearchgate.net
These networks provide a visual representation of the known and predicted interactions of Cisd3, revealing its potential involvement in various cellular pathways. An analysis of the Cisd3 PPI network identified a number of hub genes, which are highly connected nodes within the network, suggesting they play a critical role in the functional modules involving Cisd3. Gene Ontology (GO) and KEGG pathway enrichment analyses of these interacting proteins can further elucidate the biological processes in which Cisd3 is involved. researchgate.net
Gene Expression Profiling (mRNA levels, Transcriptomics)
Transcriptomics, the study of the complete set of RNA transcripts, offers insights into the regulation of Cisd3 gene expression. Analysis of mRNA levels can indicate how the expression of the CISD3 gene is controlled under different physiological and pathological conditions.
For instance, studies have observed that changes in the methylation of CpG islands in the genomic region surrounding the CISD3 gene are associated with low expression levels of the gene in certain aggressive pediatric brain tumors. nih.gov This epigenetic regulation points to a potential mechanism for the silencing of Cisd3 in cancer. Broader transcriptomic analyses, such as those using RNA-sequencing (RNA-seq), can provide a comprehensive view of the gene expression changes that correlate with Cisd3 levels, helping to place it within larger regulatory networks. mdpi.com
Computational and Bioinformatics Studies
Advanced computational and bioinformatic methodologies are crucial for elucidating the complex roles of the CDGSH Iron Sulfur Domain 3 (CISD3) protein, also known as Mel-13. These approaches provide deep insights into its structure, function, evolutionary conservation, and regulatory networks, complementing traditional laboratory techniques.
Sequence Analysis and Domain Prediction
CISD3 is a member of the NEET protein family, characterized by the presence of a conserved CDGSH domain. nih.gov This family, which in humans includes CISD1 (mitoNEET) and CISD2 (NAF-1), is defined by a consensus sequence of [C-X-C-X2-(S/T)-X3-P-X-C-D-G-(S/A/T)-H]. nih.gov Unlike its homodimeric counterparts, CISD3 is a monomeric protein located in the mitochondrial matrix. nih.gov Sequence analysis reveals that the human CISD3 protein consists of 127 amino acids and uniquely contains two CDGSH domains, each binding a [2Fe-2S] iron-sulfur cluster. nih.gov
The signature of NEET proteins is the unique 3Cys:1His coordination of these [2Fe-2S] centers, a motif that confers lability to the cluster and is critical for its transfer to acceptor proteins. nih.gov Analysis of the CISD3 sequence indicates that the histidine residue is essential for this cluster transfer capability. nih.gov
Multiple sequence alignments across various species, including fungi, bacteria, and humans, demonstrate a high degree of conservation within the CDGSH domains, underscoring their functional importance throughout evolution. researchgate.net CISD3 is considered the most ancient of the three human CISD proteins and can be found in archaea and bacteria, as well as various eukaryotic cells. researchgate.net
| Feature | Description | Reference |
|---|---|---|
| Aliases | CDGSH Iron Sulfur Domain 3, MiNT (Mitochondrial Inner NEET Protein), Miner2 | genecards.org |
| Family | CISD/NEET protein family | nih.gov |
| Structure | Monomer | nih.gov |
| Key Domains | Two zf-CDGSH / CDGSH iron-sulfur domains | nih.govuniprot.org |
| Conserved Motif | [C-X-C-X2-(S/T)-X3-P-X-C-D-G-(S/A/T)-H] within each domain | nih.gov |
| Cofactor | Two [2Fe-2S] iron-sulfur clusters | nih.gov |
| Cluster Coordination | 3 Cysteine (Cys) : 1 Histidine (His) | nih.gov |
Structural Modeling and Prediction (e.g., CISD3-NDUFV2 Complex)
Computational structural modeling has been instrumental in understanding how CISD3 interacts with its partners. nih.gov A significant example is the modeling of the complex formed between CISD3 and the NADH Ubiquinone Oxidoreductase Core Subunit V2 (NDUFV2), a subunit of the mitochondrial respiratory chain's Complex I. nih.gov
Using coevolutionary data and structural computational tools, researchers have successfully modeled the CISD3-NDUFV2 complex. nih.gov The prediction process involved submitting the known structures of CISD3 and NDUFV2 to protein-protein docking servers like HDOCK, which yielded a high confidence score for the interaction. biorxiv.org Subsequent simulations and optimization through methods such as Amber Minimization were used to refine the model and remove any steric clashes. nih.govresearchgate.net
The resulting model of the complex was stable and highly indicative of a direct interaction. nih.govresearchgate.net Key findings from the structural prediction include:
Proximity of Coevolving Residues: Many of the coevolving residues between the two proteins were found to be between 8 to 12 Å apart in the modeled complex. nih.govresearchgate.net
Cluster Distance: The distance between the [2Fe-2S] clusters of CISD3 and NDUFV2 was calculated to be approximately 15.7 Å. nih.govresearchgate.net
Orientation for Cluster Transfer: The orientation of the two proteins within the complex appears viable for the transfer of the iron-sulfur cluster from CISD3 to NDUFV2. nih.govresearchgate.net
These computational predictions provided a structural basis for the experimentally observed function of CISD3 in donating its [2Fe-2S] clusters to NDUFV2, which is essential for the proper function of Complex I. nih.gov
Coevolutionary Analysis (e.g., Direct Coupling Analysis)
Coevolutionary analysis is a powerful bioinformatic method used to identify residues that have evolved in a correlated manner, often because they are in direct physical contact or are functionally linked. nih.govnih.gov This approach, particularly Direct Coupling Analysis (DCA), has been applied to study the interaction between CISD3 and NDUFV2. nih.govresearchgate.net DCA is designed to disentangle direct coupling information from indirect correlations that arise from a network of interactions within a protein or between proteins. wikipedia.org
The pipeline for the coevolutionary analysis of the CISD3-NDUFV2 complex involved several steps: researchgate.net
Sequence Collection: Seed sequences for CISD3 and NDUFV2 were used to generate respective multiple sequence alignments (MSAs).
MSA Pairing: Entries from the two MSAs were paired and concatenated.
DCA Calculation: The concatenated MSA was used as input for DCA to generate a ranked list of co-evolving residue pairs, or direct information (DI) contacts. This included both intra-protein (within CISD3 or NDUFV2) and inter-protein (between CISD3 and NDUFV2) contacts.
Complex Prediction: A subset of the top-ranking inter-protein DI contacts was used as constraints in subsequent simulations to predict the three-dimensional structure of the protein complex.
This analysis provided strong evidence for a direct interaction interface between CISD3 and NDUFV2, guiding the structural modeling described previously. nih.govresearchgate.net Furthermore, coevolutionary analysis of mitoNEET (CISD1), a homolog of CISD3, identified residues involved in allosteric communication between its two clusters; these residues are conserved in CISD3, suggesting a similar mechanism of crosstalk. nih.gov
Gene Ontology (GO) and Pathway Enrichment Analysis
Gene Ontology (GO) analysis provides a standardized vocabulary to describe the functions of genes and proteins. For CISD3, GO annotations consistently point to its core biochemical function. genecards.org Pathway enrichment analysis helps to place these functions in a broader biological context by identifying pathways that are statistically overrepresented in a set of interacting genes. nih.govyoutube.com
Gene Ontology Annotations for CISD3:
Molecular Function: The primary GO term associated with CISD3 is "2 iron, 2 sulfur cluster binding". genecards.org Annotations for the mouse homolog also include "metal ion binding". uniprot.org
Biological Process: CISD3 is implicated in processes related to mitochondrial iron homeostasis, regulation of reactive oxygen species, and protein maturation. genecards.orguniprot.org
Cellular Component: CISD3 is localized to the mitochondrion. maayanlab.cloud
In studies analyzing the broader CISD3 protein interaction network, pathway enrichment analysis was performed on its top interacting partners (hub genes). researchgate.net This type of analysis reveals the collective functions of the network in which CISD3 operates, pointing towards its involvement in crucial mitochondrial and cellular pathways. researchgate.net
| GO Category | Term | Description | Reference |
|---|---|---|---|
| Molecular Function | 2 iron, 2 sulfur cluster binding | Binds to a [2Fe-2S] cluster, a type of iron-sulfur cluster. | genecards.org |
| Molecular Function | metal ion binding | Interacts selectively and non-covalently with metal ions. | uniprot.org |
| Biological Process | protein maturation | Involved in the process by which a protein acquires its final, functional state. | uniprot.org |
| Cellular Component | Mitochondrion | Located in the mitochondrion. | maayanlab.cloud |
Epigenetic Analysis (e.g., CpG Methylation)
Epigenetic modifications, such as DNA methylation at CpG sites (cytosine-phosphate-guanine), can regulate gene expression without altering the DNA sequence itself. mdpi.com Computational analysis of epigenetic data has linked the methylation status of the CISD3 gene to its expression levels, particularly in disease contexts.
Studies have identified changes in CpG methylation islands in the regulatory regions of the CISD3 gene. nih.gov For instance, one study associated altered CpG methylation with low CISD3 expression levels in aggressive pediatric ependymomas, suggesting a potential role for epigenetic silencing of this gene in cancer. nih.gov The process of DNA hypermethylation, particularly in promoter regions, is a well-known mechanism for gene silencing. mdpi.comnih.gov
Publicly available resources, such as the Roadmap Epigenomics Project, provide extensive datasets that allow for the computational analysis of DNA methylation profiles for genes like CISD3 across various human cells and tissues. maayanlab.cloud This data enables researchers to correlate methylation patterns with gene expression and cellular function, offering insights into the epigenetic regulation of CISD3 in both healthy and diseased states.
Functional Association Network Inference
Inferring functional association networks is a key bioinformatic approach to understand the broader context of a protein's function by identifying its potential interaction partners and pathways. nih.gov These networks are constructed by integrating various data types, including protein-protein interaction data, gene co-expression profiles, and genomic context. nih.gov
For CISD3, several databases and studies have inferred its functional network:
STRING Database: This resource predicts a network of protein-protein interactions for CISD3, with different colored lines representing the types of evidence for each association (e.g., experimental, co-expression). embl.de
ComPPI Database: A protein interaction network for CISD3 was identified using this database, which also provides information on the subcellular localization of the interacting partners. researchgate.net Analysis of this network identified the top 20 hub genes, indicating key functional partners of CISD3. researchgate.net
Ma'ayan Laboratory Database: This database reports over 5,000 functional associations for CISD3, connecting it to a wide range of biological entities, including genes, proteins, diseases, and chemical compounds. maayanlab.cloud
These inferred networks place CISD3 in a complex web of mitochondrial processes. They support its role in iron-sulfur cluster biogenesis and transfer, its connection to respiratory chain complexes, and its involvement in regulating mitochondrial iron and reactive oxygen species homeostasis. nih.govmaayanlab.cloud
In Silico Drug Design for Modulators
The emergence of computational methodologies has revolutionized the field of drug discovery, offering a time- and cost-effective paradigm for the identification and optimization of novel therapeutic agents. For challenging targets like the mitochondrial protein Cisd3, which is implicated in cancer progression through its role in iron-sulfur cluster homeostasis, in silico drug design presents a particularly valuable approach. These computational strategies enable the exploration of vast chemical spaces to identify potential modulators that can be prioritized for experimental validation.
The foundation of a structure-based in silico drug design campaign is the three-dimensional structure of the target protein. For human Cisd3, a crystal structure of a mutant variant (PDB ID: 6AVJ) is available. nih.gov In this structure, the histidine residues that coordinate the two [2Fe-2S] clusters were mutated to cysteines to enhance protein stability for crystallographic studies. nih.gov While this structure is not of the wild-type protein, it provides a critical template for computational modeling and the initiation of drug design efforts. Homology modeling could be employed to generate a model of the wild-type Cisd3, using the mutant structure as a template, to further refine the accuracy of subsequent in silico analyses.
A key in silico technique is virtual screening, which involves the computational screening of large libraries of chemical compounds to identify molecules that are predicted to bind to the target protein. This can be performed using either structure-based or ligand-based approaches. Given the absence of known potent and selective ligands for Cisd3, a structure-based virtual screening (SBVS) approach is the most logical starting point. In a hypothetical SBVS campaign for Cisd3, a library of commercially available or proprietary compounds would be docked into a defined binding pocket on the protein's surface. The selection of the binding pocket is a critical step and could be guided by identifying conserved regions, potential allosteric sites, or areas adjacent to the iron-sulfur clusters that might be crucial for its function.
Molecular docking algorithms would then be used to predict the binding pose and affinity of each compound within the selected pocket. These algorithms employ scoring functions to estimate the free energy of binding, which is used to rank the compounds. The top-ranking compounds from the virtual screen would be considered "hits" and would be prioritized for further computational and subsequent experimental evaluation.
To illustrate the potential outcome of such a virtual screening campaign, the following interactive data table presents a hypothetical list of top-ranked compounds with their predicted binding energies and the interacting residues within the Cisd3 binding pocket.
Interactive Data Table: Hypothetical Virtual Screening Hits for Cisd3
| Compound ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| ZINC12345678 | -9.8 | Cys45, Gly46, His75 |
| CHEMBL345678 | -9.5 | Pro70, Asp72, Ser74 |
| VENDOR-001 | -9.2 | Leu101, Val103, His113 |
| VENDOR-002 | -9.1 | Thr48, Ser50, Cys111 |
| ZINC87654321 | -8.9 | Gly109, Cys111, Pro112 |
Following the initial identification of hits from virtual screening, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic understanding of the protein-ligand interactions. MD simulations model the movement of atoms in the protein-ligand complex over time, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.
For instance, a 100-nanosecond MD simulation could be performed for the top-ranked hit (e.g., ZINC12345678) in complex with Cisd3. The stability of the complex would be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. A stable RMSD would indicate that the ligand remains securely bound in the pocket. Further analysis of the simulation trajectory can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
The following table provides an example of the kind of data that could be generated from such a molecular dynamics simulation study.
Data Table: Illustrative Molecular Dynamics Simulation Results for Cisd3-Ligand Complex
| Parameter | Value | Interpretation |
| Simulation Length | 100 ns | Provides a reasonable timescale to assess complex stability. |
| Average RMSD (Protein) | 1.5 Å | Indicates good structural stability of the protein during the simulation. |
| Average RMSD (Ligand) | 0.8 Å | Suggests the ligand maintains a stable binding pose. |
| Key Hydrogen Bonds | His75, Asp72 | Highlights critical interactions for ligand binding. |
| MM/PBSA Binding Energy | -45.5 kcal/mol | A more refined estimate of the binding affinity. |
Evolutionary Significance
Ancient Origin of Cisd3 Protein
The CDGSH iron-sulfur binding domain, characteristic of CISD proteins, emerged remarkably early in evolution, likely correlating with the prevalence of iron-sulfur driven metabolic pathways in primordial organisms nih.govnih.gov. Phylogenetic analyses suggest that a CISD3-like protein, distinguished by the presence of two CDGSH domains on a single polypeptide, represents the ancient archetype of all CDGSH proteins nih.govnih.govnih.gov. The evolutionary lineage of human CISD3 protein is intimately linked to the mitochondrial endosymbiotic event, tracing its origin to an ancient proteobacterial genome that eventually gave rise to mitochondria within eukaryotic cells nih.govresearchgate.netresearchgate.net.
Conservation Across Domains of Life (Archaea, Bacteria, Eukaryotes)
Cisd3 stands out among the three human CISD proteins (CISD1, CISD2, and CISD3) as the most ancient, demonstrating its presence across all three domains of life: Archaea, Bacteria, and Eukaryotes pnas.orgbiorxiv.orgbiorxiv.org. The core CDGSH domain itself exhibits a high degree of conservation, with approximately 65% conservation and 30% identity between representative archaeal, bacterial, and human CISD1-3 proteins researchgate.net. This strong conservation suggests that the domain's fundamental structure and function have been preserved since the earliest forms of life, potentially originating around 4 billion years ago nih.govresearchgate.net. Both bacteria and archaea possess members of the CISD family, categorized into Class I (containing a single CDGSH domain) and Class II (containing two CDGSH domains) proteins researchgate.net.
| Domain of Life | Presence of CISD3 | Conservation Level (CDGSH domain) |
| Archaea | Yes | Highly conserved (65% / 30% identity) researchgate.net |
| Bacteria | Yes | Highly conserved (65% / 30% identity) researchgate.net |
| Eukaryotes | Yes | Highly conserved (65% / 30% identity) researchgate.net |
Expansion and Diversification of CISD Proteins
With the integration of mitochondria into eukaryotic cells, the foundational function of CISD3 as an iron-sulfur cluster donor to respiratory complexes underwent expansion through gene duplication events, leading to the emergence of CISD1 and CISD2 pnas.orgbiorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net. These "modern" CISD proteins, CISD1 and CISD2, subsequently acquired additional cytosolic roles, contributing to the coordination of mitochondrial-cytosolic interactions pnas.orgbiorxiv.org. Molecular clock analyses indicate that the human CISD1 and CISD2 proteins diverged approximately 650-720 million years ago, while their shared ancestry with CISD3 can be traced back about 1 to 1.1 billion years ago nih.govnih.gov.
Eukaryote-specific fold: Adopted by types 1 and 2 proteins nih.govnih.govplos.org.
Prokaryote-specific fold: Adopted by types 3, 4, and 7 proteins nih.govnih.govplos.org.
Tandem-motif fold: Adopted by types 5 and 6 proteins nih.govnih.govplos.org.
| CISD Protein Type | Domain Composition | Primary Fold (Distribution) |
| Type 1 (e.g., CISD1) | Single CDGSH motif | Eukaryote-specific fold nih.govnih.govplos.org |
| Type 2 (e.g., CISD2) | Single CDGSH motif | Eukaryote-specific fold nih.govnih.govplos.org |
| Type 3 (e.g., CISD3) | Two CDGSH motifs | Prokaryote-specific fold nih.govnih.govplos.org |
| Type 4 | Single CDGSH motif | Prokaryote-specific fold nih.govnih.govplos.org |
| Type 5 | Tandem motifs fusion | Tandem-motif fold nih.govnih.govplos.org |
| Type 6 | Tandem motifs | Tandem-motif fold nih.govnih.govplos.org |
| Type 7 | Conjugated to DUF1271 | Prokaryote-specific fold nih.govnih.govplos.org |
Adaptation in Different Organisms (e.g., Absence in Plants)
A notable aspect of Cisd3's evolutionary adaptation is its general absence in higher plants nih.govpnas.orgbiorxiv.orgbiorxiv.orgresearchgate.net. This evolutionary loss in plants might be attributed to the acquisition of chloroplasts by eukaryotic cells, which could have led to different proteins assuming the functional roles of Cisd3, or the existing plant CISD1/2 proteins evolving to become the progenitors of plant CISD proteins, such as the Arabidopsis thaliana AtNEET protein pnas.orgbiorxiv.orgbiorxiv.orgresearchgate.net. While Cisd3 is conserved in animal cells, some fungi, and bacteria, its absence in plants signifies a specific adaptation within the plant kingdom researchgate.net. Interestingly, while some earlier reports suggested fungi lacked NEET proteins, more recent studies have identified CISD3 homologs in certain fungal species nih.govnih.gov. Furthermore, the CISD proteins found in the slime mold Dictyostelium discoideum are considered to be closely related to the ancient archetype of eukaryotic NEET proteins, providing insights into early eukaryotic evolution nih.govacs.org. The observation that CISD3 proteins from different organisms can exhibit structural and functional divergence, particularly when an organism possesses multiple CISD3 proteins, suggests that these paralogs may have acquired distinct functions throughout evolution nih.gov.
Future Directions in Cisd3 Research
Elucidating Undefined Molecular Mechanisms
Despite progress in understanding Cisd3's role, several aspects of its precise molecular mechanisms remain undefined. Research efforts are focused on detailing how Cisd3 contributes to mitochondrial iron homeostasis and its specific interactions within the iron-sulfur cluster assembly machinery. For instance, studies indicate that Cisd3 can transfer its [2Fe-2S] clusters to apoferrodoxins FDX1 and FDX2, contributing to mitochondrial iron homeostasis and the regulation of free iron and reactive oxygen species uniprot.org. Furthermore, Cisd3 has been shown to donate its [2Fe-2S] clusters to NDUFV2, a component of Complex I, thereby supporting the function of the mitochondrial respiratory chain biorxiv.org. A deeper understanding of these transfer mechanisms and how they maintain mitochondrial integrity is crucial pnas.orgbiorxiv.org.
Key areas for future research include:
Detailed Structural Analysis : High-resolution structural studies could reveal the precise binding sites and conformational changes of Cisd3 during iron-sulfur cluster transfer.
Enzymatic Activity Characterization : Investigating potential enzymatic activities or catalytic roles of Cisd3 beyond simple cluster transfer.
Mechanism of Oxidative Stress Protection : Elucidating the exact pathways and molecular targets through which Cisd3 protects against oxidative stress, possibly by regulating mitochondrial labile iron and ROS levels nih.govpnas.orgbiorxiv.org.
Identification of Novel Interaction Partners and Pathways
Identifying novel proteins and pathways that interact with or are influenced by Cisd3 is critical for a comprehensive understanding of its biological roles. While its interaction with components of the mitochondrial respiratory chain like NDUFV2 has been established biorxiv.org, and a potential role in a [2Fe-2S] cluster relay system involving Cisd1 and Cisd2 has been suggested biorxiv.org, the full spectrum of its interactome is likely much broader.
Proposed research avenues include:
Proteomic Screens : Utilizing advanced proteomic techniques (e.g., co-immunoprecipitation coupled with mass spectrometry) to identify novel direct and indirect interaction partners in various cellular contexts and disease states.
Genetic Interaction Studies : Performing high-throughput genetic screens to uncover genes that functionally interact with Cisd3, potentially revealing compensatory mechanisms or synergistic pathways.
Pathway Mapping : Integrating interaction data to map Cisd3 within broader metabolic, signaling, and regulatory networks, especially concerning mitochondrial function, energy metabolism, and cell death pathways (e.g., ferroptosis and apoptosis) nih.govpnas.orgbiorxiv.org.
Understanding Redundancy or Compensatory Mechanisms
Given the vital roles of mitochondrial proteins, understanding if and how other proteins can compensate for Cisd3's absence or dysfunction is important for therapeutic development. The CDGSH iron-sulfur domain-containing family includes other members like Cisd1 and Cisd2, which also play roles in mitochondrial function and iron-sulfur cluster binding ontosight.aipnas.org. The potential for redundancy or compensatory mechanisms among these proteins, or with other cellular systems, warrants further investigation.
Areas to explore:
Genetic Knockout/Knockdown Studies : Investigating the effects of single, double, or triple knockouts of Cisd genes to determine functional overlap and redundancy in vivo.
Transcriptomic and Proteomic Profiling : Analyzing gene and protein expression profiles in cells or tissues lacking Cisd3 to identify upregulated or activated pathways that may serve as compensatory mechanisms.
Stress Response Analysis : Assessing how cells respond to various stressors (e.g., oxidative stress, iron overload) in the absence of Cisd3, and whether compensatory mechanisms are activated under these conditions.
Exploring Regulatory Networks (Transcriptional, Post-Translational)
Delving into the regulatory mechanisms governing Cisd3 expression and activity is essential for understanding its physiological control and dysregulation in disease. This includes transcriptional regulation, which controls how much Cisd3 gene is expressed, and post-translational modifications (PTMs), which alter the protein's function, stability, or localization after it's synthesized.
Specific research focuses:
Transcriptional Regulation : Identifying transcription factors, epigenetic modifications, and non-coding RNAs (e.g., microRNAs) that regulate Cisd3 gene expression in different cell types and in response to various stimuli.
Post-Translational Modifications : Characterizing PTMs such as phosphorylation, acetylation, ubiquitination, or sumoylation that affect Cisd3's stability, activity, or interactions. For example, the biochemical and cellular characterization of Cisd3 has explored the molecular bases of cluster release and destabilizing effects of nitric oxide, which could imply post-translational regulation nih.gov.
Cellular Localization and Trafficking : Understanding the mechanisms that govern Cisd3's localization to the mitochondrial inner membrane and any potential dynamic re-localization in response to cellular cues ontosight.ai.
Developing Advanced Experimental Models for Specific Diseases
The implication of Cisd3 in diseases like cancer and neurodegenerative disorders necessitates the development of more sophisticated experimental models that accurately mimic the human disease context. Current research shows that alterations in Cisd3 expression have been observed in certain cancers, suggesting a role in tumorigenesis, and its mitochondrial localization and involvement in iron homeostasis may link it to mitochondrial dysfunction-associated neurodegenerative diseases ontosight.ai. Cisd3 deficiency in mice results in muscle atrophy, sharing proteomic features with Duchenne muscular dystrophy, further highlighting its pathological relevance pnas.org. Targeting Cisd3 function in cancer cells can induce glutaminolysis and cystine deprivation-induced ferroptosis, and its elevated levels in many cancer cells may prevent ferroptosis and apoptosis pnas.orgbiorxiv.org.
Areas for model development:
Humanized Mouse Models : Creating mouse models that express human Cisd3 or harbor specific human Cisd3 mutations relevant to disease.
Organoid and Spheroid Models : Utilizing 3D cellular models derived from patient cells to better recapitulate the cellular heterogeneity and microenvironment of human diseases.
Induced Pluripotent Stem Cell (iPSC) Models : Differentiating patient-derived iPSCs into relevant cell types (e.g., neurons for neurodegenerative diseases, cancer cells for oncology) to study Cisd3's function in a patient-specific context.
CRISPR/Cas9-edited Cell Lines : Generating cell lines with precise Cisd3 edits (e.g., gain-of-function, loss-of-function, specific mutations) to dissect its roles in various disease pathways.
Data Tables
Table 1: Key Characteristics and Roles of Cisd3 (Mel-13 protein)
| Feature | Description | References |
| Protein Name | CDGSH iron-sulfur domain-containing protein 3, mitochondrial (Cisd3) | ontosight.aiuniprot.org |
| Synonyms | Mel-13, Mel13, Melanoma nuclear protein 13, MINT, Miner2, Mitochondrial inner NEET protein | uniprot.orgthermofisher.comjax.orgexocarta.orgscbt.com |
| Localization | Mitochondrial inner membrane | ontosight.aipnas.org |
| Primary Function | Regulation of mitochondrial iron homeostasis, protection against oxidative stress | ontosight.ainih.govuniprot.org |
| Structural Feature | Contains a CDGSH domain, binds two [2Fe-2S] clusters, soluble monomeric protein that folds into a pseudodimer | ontosight.aipnas.orgbiorxiv.org |
| Key Interactions | Can transfer [2Fe-2S] clusters to apoferrodoxins FDX1 and FDX2; interacts with NDUFV2 (Complex I subunit); potential relay with Cisd1 and Cisd2. | uniprot.orgbiorxiv.org |
| Disease Involvement | Implicated in cancer (elevated levels prevent ferroptosis/apoptosis, targeting induces ferroptosis); neurodegenerative disorders; muscle atrophy (e.g., Duchenne muscular dystrophy-like features) | ontosight.ainih.govpnas.orgbiorxiv.org |
Table 2: Potential Therapeutic Implications of Cisd3 Modulation
| Therapeutic Strategy | Rationale | Disease Context | Potential Outcome |
| Cisd3 Inhibition | To induce ferroptosis/apoptosis in cancer cells due to increased ROS and labile iron. | Cancer | Enhanced anti-tumor effects, overcoming resistance to conventional therapies. |
| Cisd3 Activation/Enhancement | To protect against mitochondrial dysfunction, oxidative stress, and iron overload. | Neurodegenerative diseases, muscular dystrophies, conditions with mitochondrial damage | Preservation of cellular function, reduction of pathological progression. |
| Targeting Cluster Transfer | Modulating the transfer of iron-sulfur clusters to regulate metabolic activity and cellular iron levels. | Metabolic disorders, certain cancers | Fine-tuning cellular energy production and redox balance. |
Q & A
Q. What molecular markers and experimental approaches are recommended for identifying Mel-13 in fungal populations?
Mel-13, a clade within the Morchella genus, is best identified using multi-locus sequence analysis (MLSA) combining ITS, RPB1, RPB2, and EF1α genes . For population studies, DNA fragments such as F1 and ITS regions are analyzed for recombination using tools like rBarD and PrC to distinguish clonal vs. reproductively active populations . Experimental workflows should include DNA extraction from ascospores or mycelia, PCR amplification, and phylogenetic tree construction with bootstrap validation (>70% support) .
Q. How can researchers validate the functional role of Mel-13 in melanin biosynthesis pathways?
In Burkholderia glumae, Mel-13 is linked to melanin overproduction via ATP-dependent Clp protease dysfunction. Methodologies include:
- Transposon mutagenesis : Insert mini-Tn5 into the clp gene to disrupt protease activity .
- Phenotypic assays : Compare melanin yield in wild-type vs. Mel-13 mutants using CPG media under standardized growth conditions .
- Virulence assays : Inoculate onion and rice tissues to quantify hypervirulence linked to melanin overproduction .
Q. What standardized protocols exist for antibody-based detection of Mel-13 in immunological studies?
CD62L (Mel-13) antibodies are validated for flow cytometry and immunofluorescence. Key steps include:
- Antibody titration : Optimize concentrations (e.g., 1:100–1:500 dilution) to avoid non-specific binding .
- Blocking : Use 5% casein or BSA to reduce background noise in protein interaction studies .
- Controls : Include isotype-matched antibodies and knockout cell lines to confirm specificity .
Advanced Research Questions
Q. How can contradictory recombination data in Mel-13 populations be resolved?
Discrepancies in recombination rates (e.g., limited recombination in most Mel-13 populations vs. active recombination in SXFS) require:
- Multi-method validation : Combine rBarD (recombination barrier detection) and PrC (pairwise homoplasy index) metrics .
- Population stratification : Analyze subpopulations with high haploid/nucleotide diversity (e.g., SXFS in Mel-13, XZRW in M. eohespera) separately .
- Temporal sampling : Track recombination events across seasons to distinguish sporadic vs. persistent genetic exchange .
Q. What experimental designs are optimal for linking Mel-13 mutations to adaptive evolution in hostile environments?
- Comparative genomics : Sequence Mel-13 populations from contrasting habitats (e.g., arid vs. temperate regions) to identify SNPs in stress-response genes .
- Fitness assays : Measure growth rates under osmotic stress (e.g., NaCl gradients) or oxidative stress (H₂O₂ exposure) .
- Gene knockout/complementation : Restore wild-type clp in Mel-13 mutants to confirm phenotypic reversibility .
Q. How can phylogenomic conflicts in Mel-13 taxonomy be addressed?
Paraphyly in Mel-13/26 clades requires:
- Multi-gene synteny : Align EF1α and RPB2 loci to resolve incongruences between morphological and molecular classifications .
- Type specimen sequencing : Re-sequence holotypes (e.g., M. deliciosa) to validate taxonomic boundaries .
- Hybridization assays : Cross Mel-13 with sympatric species (e.g., M. eohespera) to test reproductive compatibility .
Q. What statistical frameworks are suitable for analyzing Mel-13’s role in T-cell effector functions?
For studies using Mel-13-specific T-cell lines (e.g., HLA A*0201–restricted MelanA epitope recognition):
- Dose-response modeling : Quantify TCR activation thresholds using dasatinib inhibition curves (0–100 nM) .
- Single-cell RNA-seq : Profile transcriptional changes in Mel-13 T-cells post-antigen exposure .
- Epitope mapping : Use alanine scanning mutagenesis to identify critical residues in ELAGIGILTV binding .
Methodological Best Practices
- Data Reproducibility : Adhere to MIAME and MIAPA standards for omics data deposition .
- Contradictory Findings : Report negative results (e.g., failed recombination detection) with raw data in supplementary files .
- Ethical Compliance : Declare conflicts of interest and cite primary literature for gene/protein nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
